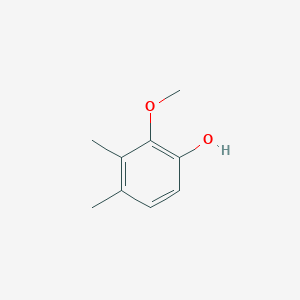
2-Methoxy-3,4-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3,4-dimethylphenol, also known as guaiacol, is a naturally occurring organic compound. It is commonly found in wood smoke, and is also produced by the breakdown of lignin in plants. Guaiacol has a distinct aroma and is commonly used as a flavoring agent in the food industry. It is also used in the production of various chemicals, including pharmaceuticals and fragrances.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3,4-dimethylphenol is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, and may also modulate the activity of various receptors in the body.
Efectos Bioquímicos Y Fisiológicos
Guaiacol has been shown to possess a range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, and may also have anti-cancer and neuroprotective effects. It has also been investigated for its potential use in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Guaiacol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and has been extensively studied for its potential therapeutic applications. However, it also has some limitations, including its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 2-Methoxy-3,4-dimethylphenol. These include further investigation into its potential therapeutic applications, including its use in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, and to explore its potential use in combination with other therapeutic agents.
Métodos De Síntesis
Guaiacol can be synthesized through a variety of methods, including the oxidation of eugenol, which is found in essential oils of certain plants. It can also be obtained through the methylation of catechol, a common organic compound.
Aplicaciones Científicas De Investigación
Guaiacol has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, and has been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Número CAS |
18102-34-6 |
|---|---|
Nombre del producto |
2-Methoxy-3,4-dimethylphenol |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-methoxy-3,4-dimethylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5,10H,1-3H3 |
Clave InChI |
RXGGNFVHNLKPQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)OC)C |
SMILES canónico |
CC1=C(C(=C(C=C1)O)OC)C |
Otros números CAS |
18102-34-6 |
Sinónimos |
2-METHOXY-3,4-DIMETHYL-PHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



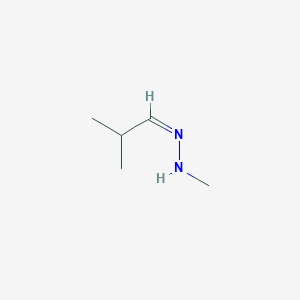
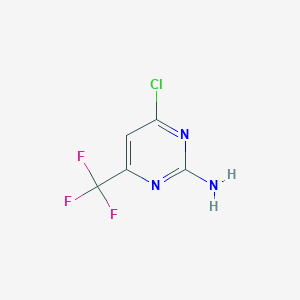
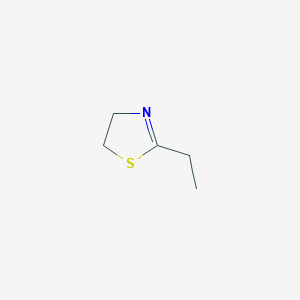
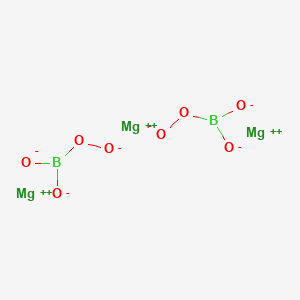
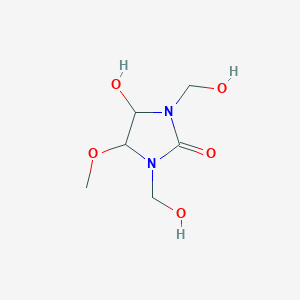
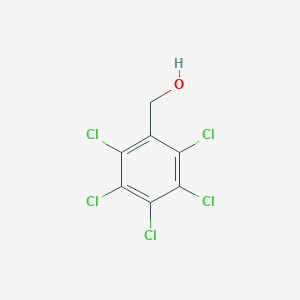
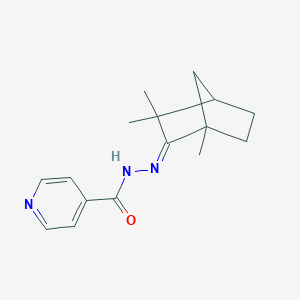
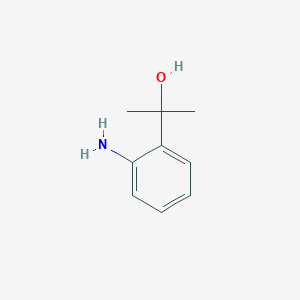
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
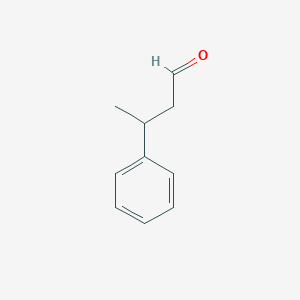
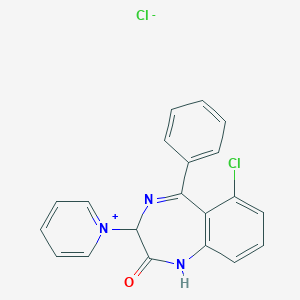
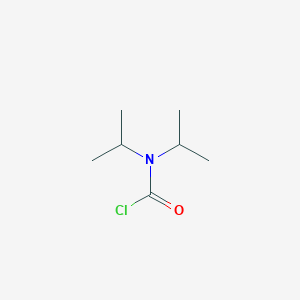
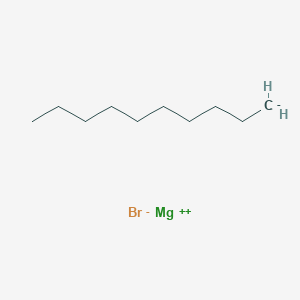
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)